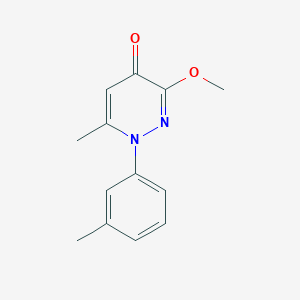
4(1H)-Pyridazinone, 3-methoxy-6-methyl-1-(3-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Pyridazinone, 3-methoxy-6-methyl-1-(3-methylphenyl)- is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is a pyridazinone derivative that has been studied for its potential use in medicinal chemistry, biochemistry, and other related fields. In
Mechanism Of Action
The exact mechanism of action of 4(1H)-Pyridazinone, 3-methoxy-6-methyl-1-(3-methylphenyl)- is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemical And Physiological Effects
Studies have shown that 4(1H)-Pyridazinone, 3-methoxy-6-methyl-1-(3-methylphenyl)- can induce apoptosis (cell death) in cancer cells. It has also been shown to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. In addition, this compound has been found to possess anti-angiogenic properties, which may contribute to its anti-tumor activity.
Advantages And Limitations For Lab Experiments
One advantage of using 4(1H)-Pyridazinone, 3-methoxy-6-methyl-1-(3-methylphenyl)- in lab experiments is its potential as a lead compound for the development of novel anti-cancer and anti-inflammatory agents. However, one limitation is that further studies are needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the study of 4(1H)-Pyridazinone, 3-methoxy-6-methyl-1-(3-methylphenyl)-. One direction is to investigate its potential use in combination with other anti-cancer agents to enhance its efficacy. Another direction is to explore its potential use in other disease models, such as neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, which may contribute to the development of safer and more effective drugs.
Synthesis Methods
The synthesis of 4(1H)-Pyridazinone, 3-methoxy-6-methyl-1-(3-methylphenyl)- can be achieved through various methods. One such method involves the reaction of 3-methylbenzoyl chloride with 3-amino-5-methoxypyridazine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain the desired compound.
Scientific Research Applications
4(1H)-Pyridazinone, 3-methoxy-6-methyl-1-(3-methylphenyl)- has been studied for its potential applications in medicinal chemistry. It has been shown to possess antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has also been investigated for its potential use as an anti-inflammatory agent. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
properties
CAS RN |
146824-86-4 |
|---|---|
Product Name |
4(1H)-Pyridazinone, 3-methoxy-6-methyl-1-(3-methylphenyl)- |
Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
3-methoxy-6-methyl-1-(3-methylphenyl)pyridazin-4-one |
InChI |
InChI=1S/C13H14N2O2/c1-9-5-4-6-11(7-9)15-10(2)8-12(16)13(14-15)17-3/h4-8H,1-3H3 |
InChI Key |
WZIZDVRQFINPRS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=CC(=O)C(=N2)OC)C |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CC(=O)C(=N2)OC)C |
Other CAS RN |
146824-86-4 |
synonyms |
3-methoxy-6-methyl-1-(3-methylphenyl)pyridazin-4-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane](/img/structure/B115863.png)
![6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B115870.png)
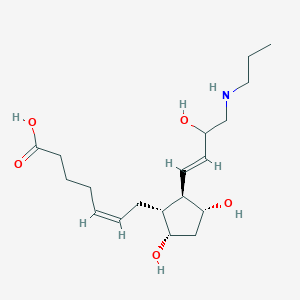

![3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide](/img/structure/B115878.png)
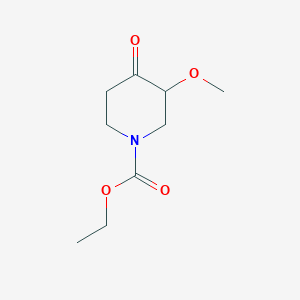


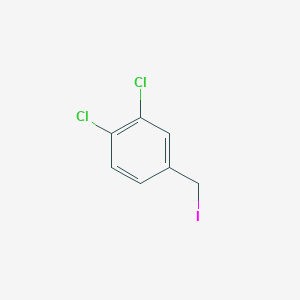
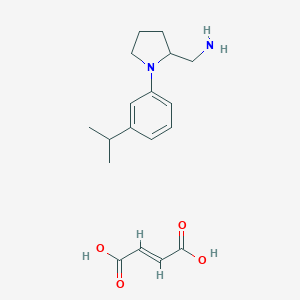
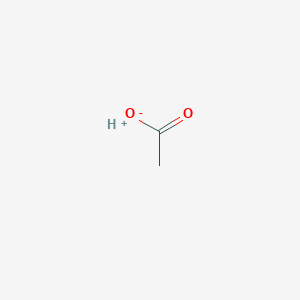
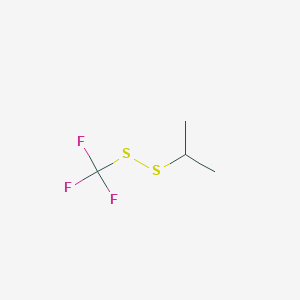
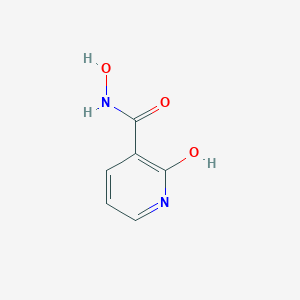
![4-Ethylpyrrolo[1,2-a]pyrazine](/img/structure/B115901.png)